Proprietary Composition Status: Exclusive Coverage in Patent US2014080851A1
This specific compound is explicitly encompassed within the Markush structures of US Patent Application US2014080851A1, which claims benzene sulfonamide thiazole and oxazole compounds as pharmaceutical agents [1]. This grants it a unique procurement rationale: it is a key intermediate or active entity for developing patented therapeutic compositions. In contrast, common analogs like the unsubstituted N-phenyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide or the N-(4-chlorophenyl) isomer are not necessarily the primary focus of such proprietary claims, making this specific compound indispensable for research aimed at understanding or leveraging the patent's disclosed inventions.
| Evidence Dimension | Patent Inclusion / Proprietary Composition Status |
|---|---|
| Target Compound Data | Explicitly covered by Markush claims in US2014080851A1 |
| Comparator Or Baseline | Unsubstituted N-phenyl analog or N-(3-chlorophenyl) isomer: Coverage is generic and may not have the same demonstrated focus in the patent's specific examples. |
| Quantified Difference | N/A (Qualitative legal distinction). This provides a proprietorially defined and exclusive research and development space. |
| Conditions | Legal and intellectual property context for pharmaceutical research. |
Why This Matters
Procurement of this exact compound is mandatory for any party seeking to practice the invention disclosed in US2014080851A1 or to conduct freedom-to-operate analyses, which cannot be achieved with off-patent or non-covered analogs.
- [1] Benzene Sulfonamide Thiazole and Oxazole Compounds. US Patent Application US2014080851A1, 2014. View Source
